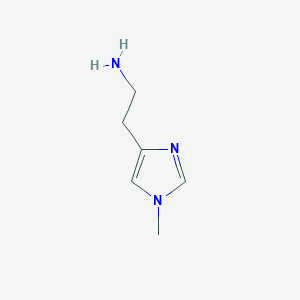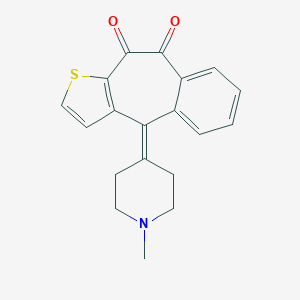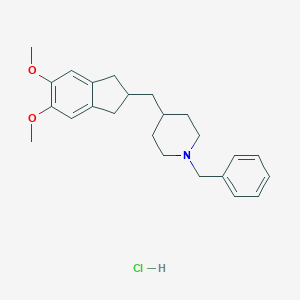
Alogliptin
Descripción general
Descripción
Alogliptin is an oral antidiabetic medication that inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). It is used together with diet and exercise to treat high blood sugar levels caused by type 2 diabetes .
Molecular Structure Analysis
Alogliptin has a molecular formula of C18H21N5O2 and a molecular weight of 339.392 Da . It exists predominantly as the R-enantiomer .Chemical Reactions Analysis
Alogliptin has been evaluated for its physicochemical characteristics using differential scanning calorimetry (DSC), thermogravimetry (TG), and scanning electron microscopy equipped with energy-dispersive X-ray spectrometer (SEM/EDS) . It has a melting range of 179.4–187.2 °C, followed by decomposition which starts at 198.0 °C .Aplicaciones Científicas De Investigación
Diabetes Management
Alogliptin benzoate, known as Alogliptin, is primarily used in the management of type 2 diabetes. It functions as a dipeptidyl peptidase-4 inhibitor, which helps to control blood sugar levels by increasing the release of insulin and decreasing the release of glucagon after meals .
Analytical Chemistry Spectrofluorimetric Determination
In analytical chemistry, Alogliptin benzoate has been the subject of studies for its determination using spectrofluorimetric methods. This involves the derivatization of Alogliptin to develop a fluorescent derivative, which can be quantified .
Sensor Development
Alogliptin has also been used in the development of disposable screen printed carbon, nanostructure thin film Au/Pt, and Pt/Pt all-solid state potentiometric sensors. These sensors are designed for the detection of antidiabetic compounds like Alogliptin and others in the ‘glibtin’ class .
Therapeutic Drug Monitoring
Another application is in therapeutic drug monitoring, where techniques like salting-out induced liquid–liquid microextraction (SALLME) are validated by spiking plasma with Alogliptin benzoate. This is used to monitor the drug’s presence and concentration in patients’ plasma .
Mecanismo De Acción
Target of Action
Alogliptin benzoate primarily targets the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is responsible for the inactivation of incretins, which are hormones that stimulate a decrease in blood glucose levels .
Mode of Action
Alogliptin benzoate is a selective inhibitor of DPP-4 . By inhibiting DPP-4, alogliptin slows the inactivation of incretins, specifically glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) . This results in increased concentrations of these hormones in the bloodstream, leading to a reduction in both fasting and postprandial glucose concentrations .
Biochemical Pathways
The inhibition of DPP-4 by alogliptin leads to an increase in the levels of active incretins, GIP and GLP-1 . These hormones stimulate insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels . Alogliptin has also been shown to reduce insulin resistance in adipose tissue and certain atherogenic lipids .
Pharmacokinetics
Alogliptin is orally bioavailable and is primarily excreted by the kidneys . It undergoes little or no metabolism by cytochrome P450 enzymes, which means it has a low potential for drug-drug interactions . The peak inhibition of DPP-4 occurs within 2-3 hours after administration, and this inhibition remains above 80% at 24 hours for doses greater than or equal to 25 mg .
Result of Action
The action of alogliptin results in improved glycemic control in adults with type 2 diabetes mellitus . It has been shown to decrease postprandial glucagon levels while increasing postprandial active GLP-1 levels . This leads to a decrease in both fasting and postprandial glucose concentrations .
Propiedades
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJICOXJTRHYAK-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582095 | |
| Record name | Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alogliptin benzoate | |
CAS RN |
850649-62-6 | |
| Record name | Alogliptin benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850649-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-Dihydropyrimidin-1(2H)-yl}methyl)benzonitrile monobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALOGLIPTIN BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEN99869SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of alogliptin?
A1: Alogliptin is a highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). [, , , ] This enzyme rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, ]
Q2: What are the downstream effects of DPP-4 inhibition by alogliptin?
A2: By inhibiting DPP-4, alogliptin increases the levels of GLP-1 and GIP. These incretin hormones play a crucial role in glucose homeostasis by:
- Stimulating glucose-dependent insulin secretion: GLP-1 enhances insulin release from pancreatic beta cells in response to elevated blood glucose levels. [, , , ]
- Suppressing glucagon secretion: GLP-1 reduces the release of glucagon from the pancreas, further contributing to blood glucose control. [, , , ]
Q3: Does alogliptin exert its glucose-lowering effects solely through GLP-1 receptor activation?
A3: Research suggests that alogliptin may utilize both GLP-1 receptor-dependent and receptor-independent pathways to exert its beneficial effects. In a study using a rabbit model of ischemia-reperfusion injury, alogliptin's cardioprotective effects were partially blocked by the GLP-1 receptor antagonist exendin (9–39), but completely blocked by the nitric oxide synthase inhibitor L-NAME. This suggests the involvement of nitric oxide production in alogliptin's mechanism of action, independent of the GLP-1 receptor. []
Q4: Are there any studies investigating alogliptin's effect on glucagon levels?
A4: Yes, a study in Japanese patients with chronic kidney disease treated with steroids (a common cause of steroid-induced diabetes) found that alogliptin treatment significantly reduced plasma glucagon levels. [] This glucagon reduction was correlated with improved glycemic control, suggesting an additional mechanism by which alogliptin may improve blood sugar regulation.
Q5: How is alogliptin absorbed and metabolized in the body?
A5: Alogliptin exhibits a moderate degree of absorption, estimated to exceed 75%. [] Food intake does not significantly affect alogliptin's absorption. [, ] It primarily undergoes renal excretion. []
Q6: Does alogliptin interact with commonly prescribed medications for type 2 diabetes?
A6: Alogliptin has shown no clinically significant pharmacokinetic interactions with metformin or cimetidine. [] Studies have investigated alogliptin in combination therapies with other antidiabetic agents like metformin, pioglitazone, and insulin, demonstrating its efficacy and safety in combination regimens. [, , , , , ]
Q7: Are there any specific patient populations for whom alogliptin dosage adjustments are recommended?
A7: Alogliptin requires dosage adjustments in patients with moderate to severe renal impairment. [] Dosage adjustments based on weight are not typically necessary. []
Q8: What is the efficacy of alogliptin in reducing HbA1c levels?
A8: Clinical trials have demonstrated that alogliptin can reduce glycosylated hemoglobin (HbA1c) levels by 0.4–1.0% in 26 weeks, both as monotherapy and in combination with other antidiabetic agents. [, , , , , , ]
Q9: Have there been any large-scale clinical trials investigating the cardiovascular safety of alogliptin?
A9: Yes, the EXAMINE trial was a randomized controlled clinical trial designed to assess the cardiovascular safety of alogliptin in patients with type 2 diabetes and recent acute coronary syndrome. The trial found no increased risk of cardiovascular events, mortality, or hospitalized heart failure with alogliptin compared to placebo. [, , ]
Q10: Are there any studies exploring the effects of long-term alogliptin treatment?
A10: A study in Japanese patients with type 2 diabetes found that long-term treatment with alogliptin (after switching from sitagliptin) for 12 months maintained the reductions in HbA1c and blood glucose levels achieved with sitagliptin, without any relapses in glycemic control or serum lipid levels. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)






![10-Methoxy-4-(1-methylpiperidin-4-yl)-4h-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B192789.png)
